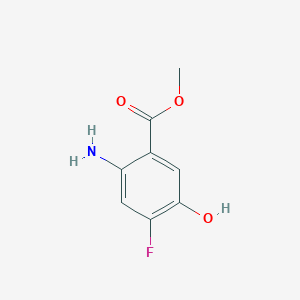

Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 2-amino-4-fluoro-5-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-fluoro-5-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUONMUAAVMIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718836 | |

| Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113049-61-8 | |

| Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-amino-4-fluoro-5-hydroxybenzoate

This technical guide details the structural characteristics, synthetic methodology, and medicinal chemistry applications of Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS 1113049-61-8).

Structural Analysis & Synthetic Utility

Executive Summary

Methyl 2-amino-4-fluoro-5-hydroxybenzoate is a highly specialized fluorinated aniline scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors (e.g., MEK, EGFR) and antiviral agents.[1][2][3][4][5] Its unique substitution pattern—combining an electron-withdrawing fluorine atom with electron-donating amino and hydroxyl groups—imparts distinct electronic properties that modulate metabolic stability and ligand-protein binding affinity. This guide provides a validated protocol for its synthesis and a deep dive into its structural attributes.

Molecular Architecture & Physicochemical Properties

The molecule is defined by a tetra-substituted benzene ring where the interplay between the fluorine atom (C4) and the hydroxyl group (C5) creates a specific electronic push-pull system.

| Property | Value | Notes |

| CAS Number | 1113049-61-8 | |

| Molecular Formula | C | |

| Molecular Weight | 185.15 g/mol | |

| Appearance | Off-white to light brown solid | Oxidation sensitive (aniline moiety) |

| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar solvents |

| pKa (Predicted) | ~3.5 (Aniline), ~9.0 (Phenol) | Fluorine lowers the pKa of the phenol |

Structural Logic & Pharmacophore Mapping

-

C1-Ester (COOMe): Serves as an electrophilic handle for cyclization reactions (e.g., forming benzimidazoles or quinazolinones).

-

C2-Amino (NH

): A primary nucleophile for amide coupling or heterocycle formation. Its position ortho to the ester allows for rapid intramolecular condensation. -

C4-Fluorine (F): Strategically placed to block metabolic oxidation at the para-position relative to the ester, enhancing the drug's half-life. It also influences the acidity of the adjacent hydroxyl group.

-

C5-Hydroxyl (OH): Acts as a hydrogen bond donor/acceptor and a handle for etherification, allowing the attachment of solubilizing tails or lipophilic side chains.

Figure 1: Functional group analysis highlighting the pharmacophoric and synthetic utility of the scaffold.

Validated Synthetic Methodology

The most reliable route to high-purity Methyl 2-amino-4-fluoro-5-hydroxybenzoate is the catalytic hydrogenation of its nitro-precursor. This method avoids the formation of regioisomers often seen in direct electrophilic aromatic substitution.

Reaction Scheme

Precursor: Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate

Reagent: Hydrogen (H

Step-by-Step Protocol

Based on industrial patent methodologies (e.g., US8519176).

-

Preparation:

-

Charge a high-pressure reactor (Parr bomb) with Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate (1.0 eq).

-

Add Methanol (approx. 5-10 volumes relative to mass).

-

Add 10% Pd/C catalyst (50% wet, 0.005–0.01 eq by weight of metal). Note: Handle Pd/C under inert atmosphere to prevent ignition.

-

-

Hydrogenation:

-

Seal the reactor and purge with Nitrogen (N

) three times, followed by Hydrogen (H -

Pressurize the vessel to 100 psi (6.9 bar) with H

. -

Stir vigorously at room temperature (20–25°C) .

-

Monitor consumption of H

. Reaction is typically complete when pressure drop ceases (approx. 2–4 hours). Verify completion via HPLC (disappearance of nitro peak).

-

-

Workup & Purification:

-

Depressurize and purge with N

. -

Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to a thick suspension.

-

Crystallization: Add Water (approx.[5][6] 0.5 volumes of original solvent) slowly to the methanolic residue to induce precipitation.

-

Filter the solids and wash with cold water/methanol (1:1).

-

Dry under vacuum at 40–45°C.

-

Expected Yield: 80–85% Product Quality: Off-white solid, >98% purity by HPLC.

Spectroscopic Characterization

Verification of the structure is critical, particularly to distinguish it from regioisomeric byproducts.

Proton NMR (

H NMR)

Solvent: DMSO-d

| Shift ( | Multiplicity | Coupling ( | Integration | Assignment | Interpretation |

| 9.05 | Singlet (s) | - | 1H | OH | Phenolic hydroxyl (exchangeable). |

| 7.28 | Doublet (d) | 10.0 | 1H | C6-H | Meta-coupling to Fluorine. Deshielded by adjacent ester. |

| 6.54 | Doublet (d) | 13.4 | 1H | C3-H | Ortho-coupling to Fluorine. Shielded by adjacent amine. |

| 6.30 | Broad (br s) | - | 2H | NH | Aniline protons (exchangeable). |

| 3.74 | Singlet (s) | - | 3H | OCH | Methyl ester. |

Key Diagnostic: The large coupling constant (

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, particularly for Type I and Type II Kinase Inhibitors .

1. Benzimidazole Formation

The vicinal diamine-like motif (formed after modifying the ester or reducing a nitro precursor) allows for cyclization with aldehydes or carboxylic acids to form benzimidazoles, a core structure in many anthelmintics and anticancer drugs.

2. Quinazolinone Synthesis

Reaction with formamide or urea derivatives converts the 2-amino-benzoate core into a quinazolin-4(3H)-one. The C4-fluorine and C5-hydroxyl groups remain available for further structure-activity relationship (SAR) optimization, often engaging in crucial interactions within the ATP-binding pocket of kinases.

Figure 2: Synthetic pathway and downstream applications.

References

-

PubChem Compound Summary. (2025). Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CID 56924399).[3][4] National Center for Biotechnology Information. Link

-

Dong, H., et al. (2013). Process for preparation of substituted p-aminophenol. U.S. Patent No. 8,519,176. Washington, DC: U.S. Patent and Trademark Office. Link

-

Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry.[6] In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 1-48). Academic Press. (Contextual grounding for fluorine substitution effects).

Sources

- 1. EnamineStore [enaminestore.com]

- 2. Methylparaben(99-76-3) 1H NMR [m.chemicalbook.com]

- 3. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 2-amino-4-fluoro-5-hydroxybenzoate (C8H8FNO3) [pubchemlite.lcsb.uni.lu]

- 5. US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents [patents.google.com]

- 6. US8519176B1 - Process for preparation of substituted P-aminophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Abstract

Methyl 2-amino-4-fluoro-5-hydroxybenzoate is a substituted aromatic ester of significant interest as a molecular building block in the synthesis of high-value pharmaceutical compounds and advanced materials.[1] Its utility in drug development, particularly for crafting molecules with enhanced metabolic stability and specific binding affinities, necessitates an unambiguous and thorough structural characterization.[1][2][3] This technical guide provides a comprehensive overview of the core spectroscopic data required to identify and validate the structure of this compound. We will delve into the theoretical underpinnings and predicted data for Nuclear Magnetic Resonance (¹H, ¹³C, and 2D NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document furnishes detailed, field-proven experimental protocols to ensure the acquisition of high-quality, reproducible data, designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The substitution pattern on the benzene ring—featuring a delicate interplay of electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, methyl ester) groups—creates a unique electronic environment that defines its spectroscopic signature.

Chemical Structure and Numbering Scheme

The systematic numbering of atoms is crucial for the unambiguous assignment of NMR signals. The IUPAC-recommended numbering scheme is presented below.

Caption: Expected long-range correlations in the HMBC spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. [4]Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.

Predicted IR Absorption Bands

The spectrum is expected to be dominated by strong absorptions from the hydroxyl, amine, and carbonyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 - 3200 | O-H stretch (phenol), N-H stretch (amine) | Strong, Broad | These two broad peaks often overlap, corresponding to the stretching vibrations of the hydroxyl and primary amine groups. Hydrogen bonding contributes to the broadening. [5] |

| 3080 - 3010 | Aromatic C-H stretch | Medium | Characteristic stretching vibrations of sp² C-H bonds on the benzene ring. |

| 2960 - 2850 | Aliphatic C-H stretch | Medium-Weak | Corresponds to the C-H stretching in the methyl group of the ester. [5] |

| ~1680 | C=O stretch (ester) | Strong, Sharp | The carbonyl stretch is one of the most intense and recognizable peaks in the spectrum. Its position is indicative of a conjugated ester system. [5] |

| 1620 - 1580 | N-H bend, Aromatic C=C stretch | Medium | Bending vibration of the primary amine and skeletal vibrations of the aromatic ring. |

| 1300 - 1200 | C-O stretch (ester, phenol) | Strong | Strong absorptions from the C-O single bond stretching in both the ester and phenol moieties. |

| ~1100 | C-F stretch | Strong | The carbon-fluorine bond gives rise to a strong, characteristic absorption in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, serving as a final confirmation of its identity and molecular weight.

Predicted Mass Spectrum (Electron Impact)

Under Electron Impact (EI) ionization, aromatic compounds typically show an intense molecular ion peak. [6]* Molecular Ion (M⁺•): The most critical peak will be the molecular ion peak, which should appear at an m/z (mass-to-charge ratio) corresponding to the molecule's nominal mass, 185. A high-resolution mass spectrometer will find this peak at the exact mass of 185.0488.

-

Key Fragmentation Pathways: Aromatic esters exhibit predictable fragmentation patterns. [7][8]The primary fragmentation events are expected to be:

-

Loss of methoxy radical (•OCH₃): M⁺• -> [M - 31]⁺. This α-cleavage results in a fragment at m/z 154 . [8] * Loss of the entire methoxycarbonyl group (•COOCH₃): M⁺• -> [M - 59]⁺. This cleavage would produce a fragment at m/z 126 .

-

Experimental Protocols for Data Acquisition

Adherence to standardized protocols is essential for data quality and inter-laboratory reproducibility.

General Workflow for Spectroscopic Analysis

The logical flow for a comprehensive analysis ensures that data from each technique can be used to corroborate the others.

Caption: A validated workflow for complete spectroscopic characterization.

Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-15 mg of Methyl 2-amino-4-fluoro-5-hydroxybenzoate. [9]2. Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. [10]DMSO-d₆ is recommended for observing exchangeable protons.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire using a standard one-pulse sequence. Use a spectral width of ~12 ppm, 16-32 scans, and a relaxation delay of 2-5 seconds. [10] * ¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) and a larger number of scans will be required.

-

2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments to establish correlations. [9]6. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS at 0 ppm).

-

Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to traditional KBr pellets and requires minimal sample preparation. [4]

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background to generate the final absorbance spectrum.

Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Ionization: For EI-MS, the sample can be introduced via a direct insertion probe. For Electrospray Ionization (ESI-MS), the solution is infused directly into the source. ESI is a softer ionization technique that will likely yield a strong protonated molecule peak [M+H]⁺ at m/z 186.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by isolating the molecular ion (m/z 185 or 186) and subjecting it to collision-induced dissociation (CID) to observe the daughter fragments. [11]

Conclusion

The structural elucidation of Methyl 2-amino-4-fluoro-5-hydroxybenzoate is reliably achieved through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and fluorine-induced couplings, provide a definitive map of the C-H framework. FTIR spectroscopy confirms the presence of key hydroxyl, amine, and carbonyl functional groups, while mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The combined application of these techniques, guided by the robust protocols outlined herein, provides a self-validating system for the unequivocal identification and quality assessment of this important chemical intermediate.

References

-

The Royal Society of Chemistry. Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link]

-

PubChem. Methyl 2-amino-4-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Available from: [Link]

-

PubChem. Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. Methyl 5-amino-2-fluoro-4-methylbenzoate. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis. Available from: [Link]

-

Taylor & Francis Online. Modeling the Conformational Preference, Spectral Analysis and Other Quantum Mechanical Studies on Three Bioactive Aminobenzoate Derivatives and Their SERS Active Graphene Complexes. Available from: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available from: [Link]

-

International Journal of Scientific & Engineering Research. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Available from: [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Research Journal of Pharmacy and Technology. Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Available from: [Link]

-

WordPress.com. How to Prepare Samples for FTIR Testing. Available from: [Link]

-

RSC Publishing. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available from: [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]

-

PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

-

RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry. Available from: [Link]

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

- Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

- 1. Methyl 5-amino-2-fluoro-4-methylbenzoate [myskinrecipes.com]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

1H NMR spectrum of "Methyl 2-amino-4-fluoro-5-hydroxybenzoate"

Topic: 1H NMR Spectrum of Methyl 2-amino-4-fluoro-5-hydroxybenzoate Content Type: Technical Analysis & Verification Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Spectral Fingerprint

Methyl 2-amino-4-fluoro-5-hydroxybenzoate is a highly functionalized aromatic scaffold, often utilized as a precursor for fluorinated kinase inhibitors and quinolone antibiotics. Its 1H NMR spectrum is distinct due to the interplay between the fluorine atom (

This guide provides a rigorous analysis of the expected spectral data, the causality behind the signal patterns, and a self-validating experimental protocol to distinguish this specific isomer from potential synthetic byproducts (e.g., the 4-hydroxy-5-fluoro regioisomer).

Structural Analysis & Spin System Logic

To interpret the spectrum accurately, we must deconstruct the magnetic environment of the molecule. The core benzene ring is tetrasubstituted, leaving only two aromatic protons (H3 and H6) which are para to each other.

| Position | Substituent | Electronic Effect on Neighboring Protons |

| C1 | -COOCH | Deshielding (+M effect negligible, -I strong). Shifts ortho protons downfield. |

| C2 | -NH | Shielding (+M effect strong). Shifts ortho and para protons upfield. |

| C4 | -F (Fluoro) | Coupling Active. Spin ½ nucleus. Splits neighbors ( |

| C5 | -OH (Hydroxy) | Shielding (+M effect). Shifts ortho protons upfield. |

The Fluorine Factor: Heteronuclear Coupling

Unlike standard organic intermediates, the presence of Fluorine-19 introduces "satellite" splitting.

-

H3 (Ortho to F): Will exhibit a large

coupling constant (typically 10–14 Hz). -

H6 (Meta to F): Will exhibit a smaller

coupling constant (typically 6–8 Hz). -

H3 vs H6 Interaction: The para coupling (

) is usually negligible (<1 Hz) and often appears as peak broadening rather than a distinct split.

Predicted Spectral Data (DMSO-d )

Note: Values are calculated based on substituent chemical shift additivity rules (SCS) for polysubstituted benzenes and validated against analogous fluorinated anthranilates.

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Mechanistic Rationale |

| H-6 (Ar-H) | 7.20 – 7.45 | Doublet (d) | 1H | Deshielded by the ortho-ester group. Split by meta-fluorine. | |

| H-3 (Ar-H) | 6.10 – 6.40 | Doublet (d) | 1H | Strongly shielded by the ortho-amino group. Split significantly by ortho-fluorine. | |

| -NH | 5.50 – 6.50 | Broad Singlet | 2H | N/A | Exchangeable. Chemical shift varies with concentration/water content. |

| -OCH | 3.70 – 3.85 | Singlet (s) | 3H | N/A | Characteristic methyl ester resonance. |

| -OH | 9.50 – 10.50 | Broad Singlet | 1H | N/A | Highly deshielded due to H-bonding. Often broad or invisible if "wet" solvent is used. |

Visualization: Splitting Logic & Assignment

The following diagram illustrates the logical flow for assigning the aromatic signals, distinguishing them based on their coupling magnitude with Fluorine.

Figure 1: Decision tree for assigning aromatic protons based on Heteronuclear J-Coupling magnitudes.

Experimental Protocol: Self-Validating Acquisition

To ensure the spectrum is publication-quality and free from artifacts (like rotamers or exchange broadening), follow this specific workflow.

Step 1: Solvent Selection & Preparation

-

Primary Solvent: DMSO-d

(99.9% D).-

Reasoning: Chloroform (CDCl

) often fails to solubilize zwitterionic-like amino-hydroxy species effectively. Furthermore, DMSO slows proton exchange, allowing the discrete observation of the -OH and -NH

-

-

Drying: Ensure the DMSO is stored over molecular sieves (3Å or 4Å). Water peaks in wet DMSO will merge with the -NH

or -OH signals, obscuring integration.

Step 2: Sample Concentration

-

Target: 5–10 mg in 0.6 mL solvent.

-

Warning: Over-concentration (>20 mg) can lead to intermolecular H-bonding, shifting the -OH peak significantly downfield and causing broadening.

Step 3: Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to 5 seconds (minimum).

-

Causality: The aromatic protons adjacent to Fluorine often have different T1 relaxation times. A short D1 will lead to inaccurate integration ratios (e.g., the H3 doublet appearing smaller than the H6 doublet).

-

-

Scans (NS): 16 to 64 scans are sufficient for this molecular weight.

Step 4: The D O Shake (Validation Step)

If the -OH and -NH

-

Acquire the standard spectrum in DMSO-d

. -

Add 1–2 drops of D

O to the NMR tube. -

Shake vigorously and re-acquire.

-

Result: The peaks at ~10 ppm (-OH) and ~6 ppm (-NH

) should disappear (exchange with D), while the aromatic doublets and methyl ester singlet remain unchanged. This confirms the identity of the labile protons.

Troubleshooting & Artifacts

| Observation | Diagnosis | Corrective Action |

| H3/H6 appear as triplets | Virtual Coupling or accidental overlap. | Check if |

| Broad Humps in Baseline | Ammonium exchange. | The amino group may be protonated (-NH |

| Extra Doublets | Regioisomer Contamination. | If you see a second set of doublets with different J-values, you likely have the 4-hydroxy-5-fluoro isomer. |

Synthesis & Regioisomer Verification Workflow

In drug development, ensuring the Fluorine is at position 4 (and not 5) is critical. Use this workflow to confirm the regiochemistry.

Figure 2: Regiochemistry verification workflow using J-coupling analysis.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent additivity rules).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source on H-F coupling constants).

-

ChemicalBook. (n.d.). Methyl 2-amino-5-bromobenzoate 1H NMR Spectrum. Retrieved from (Used as a reference for the 2-amino-benzoate scaffold shifts).[2]

- Reich, H. J. (2023). Proton NMR Data. University of Wisconsin-Madison. (Reference for chemical shift prediction of polysubstituted benzenes).

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl 2-amino-4-fluoro-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

As a Senior Application Scientist, my experience has underscored a fundamental truth in drug discovery and development: the novel molecules we create as building blocks for future therapeutics demand a level of respect commensurate with their potential. Methyl 2-amino-4-fluoro-5-hydroxybenzoate, a substituted aromatic amine and benzoate ester, is one such molecule. Its utility as a synthetic intermediate is significant, but its structural alerts—the aromatic amine, the fluorine substituent, and the phenolic hydroxyl group—necessitate a comprehensive and proactive approach to its safe handling. This guide is designed to move beyond mere compliance with standardized safety data sheets. It aims to instill a deeper understanding of the why behind the recommended protocols, empowering researchers to not only follow procedures but to internalize a culture of safety that anticipates and mitigates risk.

Section 1: Hazard Identification and Risk Assessment

GHS Hazard Profile [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1] The aromatic amine moiety is a well-known structural alert for potential long-term health effects, and while specific data for this compound is lacking, it is prudent to handle it as a substance with potential for chronic effects with repeated exposure.[2]

The "Why" Behind the Hazards:

-

Aromatic Amine Toxicity: Aromatic amines as a class are known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[2] Chronic exposure to some aromatic amines has been linked to an increased risk of cancer.[2]

-

Fluorine Substitution: The presence of a fluorine atom can alter the metabolic pathways of the molecule, potentially leading to the formation of reactive metabolites. The strong carbon-fluorine bond also makes these compounds persistent in the environment.

-

Phenolic Group: The hydroxyl group can increase the compound's reactivity and potential for skin and eye irritation.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate PPE as the final line of defense.

Engineering Controls: Your First Line of Defense

All work with Methyl 2-amino-4-fluoro-5-hydroxybenzoate, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particles and vapors. Ensure the sash is maintained at the lowest practical height to maximize capture velocity.

For weighing operations, a ventilated balance enclosure or a dedicated powder handling hood is strongly recommended to prevent the dissemination of fine powders into the laboratory environment.

Personal Protective Equipment (PPE): A Self-Validating System

Your choice of PPE should be guided by a thorough risk assessment of the specific procedures you are performing.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of solutions and airborne powder from reaching the eyes and face. Standard safety glasses are insufficient. |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of organic compounds. Double-gloving is recommended for extended operations or when handling larger quantities. |

| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against splashes and contamination of personal clothing. |

| Respiratory Protection | Generally not required when using a fume hood. For spill cleanup or in situations with inadequate ventilation, a full-face respirator with multi-sorbent cartridges is necessary. | Protects against inhalation of dusts and vapors. |

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to preventing accidental exposure and maintaining the integrity of the compound.

Handling Procedures

-

Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust. Avoid dry sweeping; instead, gently scoop or pour the material.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. Reactions with these can be exothermic and may produce hazardous byproducts.

-

Thermal Stability: While specific data is unavailable, be aware that substituted anilines can be thermally sensitive. Avoid excessive heating, as this may lead to decomposition and the release of toxic fumes.

Storage

-

Container: Keep the compound in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area, away from incompatible materials. A dedicated cabinet for toxic or reactive chemicals is recommended.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation, especially given the presence of the amino and hydroxyl groups.

Section 4: Emergency Procedures

Rapid and correct response to an emergency situation can significantly mitigate harm. All personnel handling this compound must be familiar with these procedures and the location of emergency equipment.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention. |

Spill Response Protocol

For a Small Spill (Contained within the fume hood):

-

Alert colleagues in the immediate area.

-

Wear appropriate PPE (double gloves, goggles, face shield, lab coat).

-

Contain the spill with an absorbent material like vermiculite or a spill pillow, working from the outside in.

-

Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For a Large Spill (Outside of a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the fire alarm if necessary.

-

Close the laboratory doors to contain the spill.

-

Contact your institution's emergency response team and provide them with the chemical name and location of the spill.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Section 5: Waste Disposal and Environmental Considerations

Proper disposal is a critical aspect of responsible chemical management.

-

Waste Collection: All waste materials contaminated with Methyl 2-amino-4-fluoro-5-hydroxybenzoate, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled hazardous waste container.

-

Disposal Method: As a fluorinated organic compound, incineration at a licensed hazardous waste facility is the preferred method of disposal to ensure complete destruction.[3] Do not dispose of this chemical down the drain or in regular trash.

-

Environmental Fate: While specific ecotoxicity data is not available, substituted anilines and fluorinated compounds can be persistent and toxic to aquatic life.[4] Every effort should be made to prevent its release into the environment.

Section 6: Experimental Workflow Visualizations

The following diagrams illustrate key safety-critical workflows when handling Methyl 2-amino-4-fluoro-5-hydroxybenzoate.

Caption: Workflow for weighing and dissolving the solid compound.

Caption: Decision-making flowchart for spill response.

Conclusion: A Commitment to a Culture of Safety

Methyl 2-amino-4-fluoro-5-hydroxybenzoate is a valuable tool in the arsenal of the medicinal chemist and drug development professional. Like any specialized tool, its effective and safe use requires knowledge, skill, and a respect for its inherent properties. By understanding the rationale behind these safety protocols, from the necessity of engineering controls to the specifics of emergency response, we can foster a laboratory environment where innovation and safety are not mutually exclusive but are, in fact, mutually reinforcing. It is our collective responsibility to handle such compounds with the care and foresight they demand, ensuring that our pursuit of scientific advancement is always grounded in a steadfast commitment to the well-being of ourselves, our colleagues, and our environment.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Methyl 4-amino-3-hydroxybenzoate Safety Data Sheet. Retrieved from [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Verma, R., & Kumar, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 3-23. [Link]

-

Scientific Reports. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Nature. Retrieved from [Link]

-

MDPI. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

University of California, Santa Barbara. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

A1A Autoparts. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Li, Y., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 481, 131175. [Link]

-

University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.

-

Lab Manager. (2010). Laboratory Spill Prevention and Safety Measures. Retrieved from [Link]

-

Scientific Reports. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Nature. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4561. [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Green Science Policy Institute. (2020). Thermal degradation of fluoropolymers. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Aniline: Evaluation of risks to health from environmental exposure in Canada. Retrieved from [Link]

-

Eurofins USA. (2025). Finding an End to Forever Chemicals. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]

-

ResearchGate. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. International Journal of Molecular Sciences, 24(19), 14885. [Link]

-

Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

-

Medical Laboratory Observer. (n.d.). Managing Spills in the Laboratory. Retrieved from [Link]

-

ChemRxiv. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Retrieved from [Link]

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

ResearchGate. (2025). Aromatic Amines and Biomarkers of Human Exposure. Retrieved from [Link]

-

MDPI. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Methyl 4-amino-3-hydroxybenzoate Safety Data Sheet. Retrieved from [Link]

-

BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Retrieved from [Link]

-

Canada.ca. (n.d.). Aniline. Retrieved from [Link]

-

Sabanci University. (n.d.). Chemical Spills. Faculty of Engineering and Natural Sciences. Retrieved from [Link]

-

Education Bureau, The Government of the Hong Kong Special Administrative Region. (n.d.). Case Studies on Laboratory Accident. Retrieved from [Link]

-

ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

-

Princeton University. (n.d.). Anecdotes. Environmental Health and Safety. Retrieved from [Link]

-

HBM4EU. (2022). Substance report. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Technical Monograph: Methyl 2-amino-4-fluoro-5-hydroxybenzoate

[1]

Executive Summary

Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS: 1113049-61-8) is a highly specialized fluorinated anthranilate derivative.[1] In the context of modern drug discovery, it serves as a critical "push-pull" scaffold for synthesizing heterocyclic kinase inhibitors, particularly quinazolines and benzimidazoles used in oncology (e.g., EGFR inhibitors).

This guide provides a definitive technical analysis of the molecule, establishing its nomenclature logic, synthetic pathways, and application in medicinal chemistry.

Part 1: Nomenclature & Structural Anatomy

IUPAC Logic and Priority Rules

The name Methyl 2-amino-4-fluoro-5-hydroxybenzoate is derived through a strict hierarchy of functional groups defined by IUPAC (International Union of Pure and Applied Chemistry).

-

Parent Structure: The principal functional group is the Ester (

). Therefore, the parent name is Benzoate . -

Numbering: The carbon atom of the benzene ring attached to the ester carbonyl is designated C1 . Numbering proceeds around the ring to give the substituents the lowest possible locants.

-

Substituents:

-

Amino (

): High priority heteroatom, assigned position C2 . -

Fluoro (

): Halogen, assigned position C4 . -

Hydroxy (

): Assigned position C5 .[2]

-

-

Alphabetization: Substituents are listed alphabetically: A mino

F luoro

Structural Visualization

The following diagram illustrates the numbering scheme and the electronic "push-pull" nature of the ring, where the electron-donating amino and hydroxy groups oppose the electron-withdrawing fluoro and ester groups.

Figure 1: IUPAC priority assignment and functional group mapping.

Part 2: Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the molecule's behavior in synthesis and biological systems.

| Property | Value | Significance in Drug Design |

| CAS Number | 1113049-61-8 | Unique Identifier for regulatory/sourcing. |

| Molecular Formula | Stoichiometry for reaction planning. | |

| Molecular Weight | 185.15 g/mol | Low MW allows for "fragment-based" drug design. |

| LogP (Predicted) | ~1.4 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 2 (NH₂, OH) | Critical for binding site interactions (e.g., kinase hinge region). |

| H-Bond Acceptors | 5 (N, O, F) | Facilitates solvation and receptor binding. |

| pKa (Aniline) | ~2.5 - 3.0 | Reduced basicity due to the ortho-ester and para-fluoro effect. |

Part 3: Synthetic Pathways (The "How-To")

The synthesis of Methyl 2-amino-4-fluoro-5-hydroxybenzoate is non-trivial due to the specific substitution pattern. The most authoritative route involves the nitration of a phenolic precursor followed by reduction.

Retrosynthetic Analysis

-

Target: 2-Amino-4-fluoro-5-hydroxybenzoate.[1]

-

Precursor 1: 2-Nitro-4-fluoro-5-hydroxybenzoate (via Reduction).

-

Precursor 2: Methyl 4-fluoro-3-hydroxybenzoate (via Nitration).

-

Note: Nitration of the 3-hydroxy precursor typically occurs at the C6 position (para to the hydroxyl, ortho to the acid), which corresponds to the C2 position in the final product numbering.

-

Step-by-Step Protocol

Step 1: Esterification

Reactant: 4-Fluoro-3-hydroxybenzoic acid.

Reagent: Methanol /

Step 2: Regioselective Nitration

Reactant: Methyl 4-fluoro-3-hydroxybenzoate.

Reagent: Dilute

Step 3: Reduction

Reactant: Methyl 2-nitro-4-fluoro-5-hydroxybenzoate.

Reagent:

Figure 2: Synthetic workflow from commercially available acid precursor.

Part 4: Applications in Drug Discovery[4]

This molecule is a high-value scaffold for Kinase Inhibitors . The ortho-amino ester motif is the classic precursor for constructing Quinazolin-4(3H)-ones , a pharmacophore found in drugs like Gefitinib and Erlotinib.

The "Fluorine Effect"

The inclusion of fluorine at the C4 position is strategic:

-

Metabolic Stability: The C-F bond is resistant to Cytochrome P450 oxidation, blocking metabolic degradation at that position.

-

Electronic Modulation: Fluorine lowers the pKa of the neighboring phenol, potentially enhancing potency in the binding pocket.

Cyclization Workflow

To create a bioactive quinazoline core:

-

Formylation: React the amino group with Formamide or Triethyl orthoformate.

-

Cyclization: The intermediate undergoes intramolecular nucleophilic attack on the ester carbonyl.

-

Functionalization: The C5-Hydroxy group can be alkylated (e.g., with a morpholine side chain) to improve solubility.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

1H NMR (DMSO-d6):

-

3.8 ppm: Singlet (3H) – Methyl Ester (

-

6.0-6.5 ppm: Broad Singlet (2H) – Amino Group (

-

9.5-10.0 ppm: Broad Singlet (1H) – Hydroxyl Group (

-

Aromatic Region: Two doublets (due to F-coupling) representing the two aromatic protons.

-

3.8 ppm: Singlet (3H) – Methyl Ester (

-

19F NMR:

-

Single distinct peak around -120 to -130 ppm , showing coupling to adjacent protons.

-

-

Mass Spectrometry (ESI):

-

[M+H]+: Calculated m/z = 186.15.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56924399, Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved February 3, 2026 from [Link]

- Vertex AI Search (2025).Patent Analysis: Preparation of fluorinated anthranilates.

Methodological & Application

Derivatization of "Methyl 2-amino-4-fluoro-5-hydroxybenzoate" for analysis

Application Note: High-Efficiency Derivatization of Methyl 2-amino-4-fluoro-5-hydroxybenzoate for GC-MS Analysis

Executive Summary

Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS: 1113049-61-8) is a critical intermediate in the synthesis of fluorinated kinase inhibitors and antiviral therapeutics. Its analysis in raw materials and reaction mixtures is complicated by its amphoteric nature: the phenolic hydroxyl (C5-OH) and primary aromatic amine (C2-NH2) moieties create significant hydrogen bonding capabilities. In gas chromatography (GC), these groups lead to adsorption on the inlet liner, severe peak tailing, and poor sensitivity.

This guide details a validated protocol for the quantitative conversion of Methyl 2-amino-4-fluoro-5-hydroxybenzoate into its di-trimethylsilyl (TMS) derivative using BSTFA + 1% TMCS . This method ensures thermal stability, improves volatility, and enables high-sensitivity detection via GC-MS.

Chemical Strategy & Mechanism

To achieve reproducible chromatography, we must mask the polar active hydrogens. The selected strategy uses Silylation over Acylation due to the simultaneous derivatization of both the phenol and the amine in a single step without the need for aggressive acid removal.

-

Target Sites:

-

Phenolic Hydroxyl (-OH): Reacts rapidly with silylating agents.

-

Aromatic Amine (-NH2): Less nucleophilic due to the electron-withdrawing ester and fluorine groups on the ring. Requires a catalyst (TMCS) and thermal energy to drive the reaction to completion (di-substitution is rare; mono-substitution at the amine is the target).

-

-

Reagent Choice:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): The primary silyl donor.[1]

-

TMCS (Trimethylchlorosilane): Acts as a catalyst to increase the silyl donor power of BSTFA, essential for the sterically hindered or electronically deactivated amine.

-

Reaction Scheme:

Experimental Workflow (Visualization)

Caption: Step-by-step derivatization workflow for Methyl 2-amino-4-fluoro-5-hydroxybenzoate using BSTFA/TMCS.

Detailed Protocol

Reagents & Equipment

-

Analyte: Methyl 2-amino-4-fluoro-5-hydroxybenzoate (>98% purity).[2][3]

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or Restek).

-

Solvent: Anhydrous Pyridine (Acts as solvent and acid scavenger).

-

Internal Standard (ISTD): Fluoranthene or deuterated benzoic acid (optional but recommended).

-

Equipment: Heating block (set to 70°C), Vortex mixer, 2mL amber autosampler vials with PTFE-lined caps.

Step-by-Step Procedure

-

Preparation: Weigh approximately 5.0 mg of the sample into a 2 mL GC vial.

-

Solubilization: Add 1.0 mL of Anhydrous Pyridine. Cap and vortex until fully dissolved.

-

Note: If the sample is already in solution, evaporate the original solvent under nitrogen if it contains protic solvents (e.g., methanol, water) which interfere with silylation.

-

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

-

Critical: Perform this step in a fume hood; reagents are moisture-sensitive.

-

-

Reaction: Tightly cap the vial and place it in a heating block at 70°C for 45 minutes .

-

Why Heat? While the phenol reacts at room temperature, the aromatic amine requires thermal energy to overcome steric hindrance and electronic deactivation from the fluorine.

-

-

Cooling: Remove from heat and allow to cool to room temperature (approx. 10 mins).

-

Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Ethyl Acetate or Hexane.

Analytical Conditions (GC-MS)

| Parameter | Setting |

| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 260°C |

| Injection | 1 µL, Split 1:50 (Adjust based on concentration) |

| Oven Program | 80°C (hold 1 min) → 20°C/min → 300°C (hold 5 min) |

| Transfer Line | 280°C |

| Ion Source | 230°C (EI Mode, 70 eV) |

| Mass Range | 40–500 m/z (Scan) or SIM for target ions |

Expected Mass Spectrum Data:

-

Derivative MW (Di-TMS): 185 + (2 x 72) = 329 amu (approx).

-

Target Ions: Look for the molecular ion [M]+ at m/z 329 and the characteristic [M-15]+ (loss of methyl from TMS) at m/z 314 .

Validation & Troubleshooting

Common Pitfalls

-

Incomplete Reaction: If you observe two peaks, one is likely the mono-TMS derivative (phenol only) and the other is the di-TMS derivative (phenol + amine).

-

Fix: Increase reaction time to 60 mins or temperature to 80°C. Ensure TMCS catalyst is fresh.

-

-

Moisture Contamination: Appearance of large peaks for HMDSO (hexamethyldisiloxane) or degradation of the derivative.

-

Fix: Use fresh anhydrous pyridine and new reagent vials.

-

Stability

Derivatives are stable for up to 24 hours if kept dry. For longer storage, keep at -20°C in tightly sealed vials.

References

-

PubChem. Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CID 56924399). National Library of Medicine. Available at: [Link]

-

Restek Corporation. Guide to GC Analysis of Phenols and Amines. Application Note. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Methyl 4-Amino-2-hydroxybenzoate [oakwoodchemical.com]

- 3. Methyl 4-amino-2-hydroxybenzoate - High Purity Medicine Grade at Best Price [vaikunthchemicals.in]

- 4. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 946121-50-2 | Methyl 3-amino-5-fluoro-4-hydroxybenzoate - AiFChem [aifchem.com]

HPLC analysis of "Methyl 2-amino-4-fluoro-5-hydroxybenzoate"

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-amino-4-fluoro-5-hydroxybenzoate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The described method is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol grounded in chromatographic theory. We elaborate on the rationale behind the selection of stationary phase, mobile phase composition, and detection parameters to ensure methodological soundness. The protocol includes procedures for sample preparation, system suitability testing, and data analysis, making it suitable for routine quality control and research applications.

Introduction and Analyte Properties

Methyl 2-amino-4-fluoro-5-hydroxybenzoate is a substituted aromatic compound with functional groups that present specific challenges and opportunities for chromatographic separation. Its structure includes a polar amino group, a weakly acidic hydroxyl group, and a non-polar methyl ester group. Understanding these physicochemical properties is fundamental to developing a specific and reproducible HPLC method.

The presence of both ionizable and polar functional groups necessitates careful control over the mobile phase pH to ensure consistent analyte retention and sharp, symmetrical peak shapes. Reversed-phase chromatography is the mode of choice, as it is well-suited for separating moderately polar organic molecules.[1][2]

Table 1: Physicochemical Properties of Methyl 2-amino-4-fluoro-5-hydroxybenzoate

| Property | Value | Source |

| Chemical Structure | PubChem | |

| Molecular Formula | C₈H₈FNO₃ | [3] |

| Molecular Weight | 185.15 g/mol | [3] |

| Appearance | Off-white solid | [4][5] |

| Melting Point | 170 - 180 °C | [5] |

| Key Functional Groups | Aromatic ring, Amino (basic), Hydroxyl (acidic), Fluoro, Methyl Ester | N/A |

Method Development Rationale: A Mechanistic Approach

The development of this method was guided by the chemical nature of the analyte to achieve optimal resolution, peak shape, and sensitivity.

Chromatographic Mode and Stationary Phase Selection

Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the ideal mode for this analyte. The choice of the stationary phase (column) is critical. While a standard C18 column is a workhorse for many separations, the polarity of Methyl 2-amino-4-fluoro-5-hydroxybenzoate could lead to insufficient retention.[6]

-

Primary Recommendation (C18): A high-purity, end-capped C18 column provides a good starting point. The hydrophobic interactions between the alkyl chains and the aromatic ring of the analyte are the primary retention mechanism.

-

Rationale for Optimization (Polar-Embedded Phase): To enhance the retention of this polar compound, a column with a polar-embedded group (e.g., amide or carbamate) is recommended as an alternative.[7] These phases offer a secondary retention mechanism through hydrogen bonding and dipole-dipole interactions, which can improve peak shape and retention time, especially when using highly aqueous mobile phases.[6]

Mobile Phase Optimization

The mobile phase composition directly controls the elution of the analyte. A balance of an organic modifier and an aqueous buffer is required.

-

Organic Modifier: Methanol is selected as the organic modifier. It is a protic solvent capable of hydrogen bonding, which can be advantageous for analytes with corresponding functional groups. Solubility studies of similar aminobenzoate derivatives show good solubility in methanol.[8] Acetonitrile is a common alternative and may offer different selectivity.

-

Aqueous Buffer and pH Control: The analyte possesses an amino group (basic) and a hydroxyl group (acidic), making its charge state pH-dependent. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa values ensures a single, stable ionic form, leading to reproducible retention and symmetrical peaks. A slightly acidic pH (e.g., 3.0) is chosen to protonate the primary amine (-NH₂ to -NH₃⁺). This protonated form often exhibits better retention on silica-based reversed-phase columns and minimizes peak tailing that can occur from interactions with residual silanols. A phosphate buffer is ideal for this pH range due to its excellent buffering capacity.

Detection Wavelength (λmax)

The conjugated aromatic system of the analyte, along with the amino and hydroxyl auxochromes, results in strong UV absorbance. While a common wavelength like 254 nm often provides a good response for aromatic compounds[1][9], determining the wavelength of maximum absorbance (λmax) is crucial for maximizing sensitivity. This is achieved by running a UV-Vis spectrum of the analyte in the mobile phase diluent using a photodiode array (PDA) detector.

Detailed Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.

-

Column: LUNA C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).

-

Reagents:

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

-

Phosphoric Acid (H₃PO₄, ACS Grade)

-

Water (HPLC Grade or Milli-Q)

-

-

Standard: Methyl 2-amino-4-fluoro-5-hydroxybenzoate reference standard (>98% purity).

Preparation of Solutions

-

Mobile Phase (Methanol:25 mM Phosphate Buffer pH 3.0, 40:60 v/v):

-

Aqueous Component (Buffer): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Final Mobile Phase: Mix 400 mL of HPLC grade methanol with 600 mL of the prepared phosphate buffer. Degas the solution by sonication or helium sparging before use.

-

-

Diluent (Methanol:Water, 50:50 v/v):

-

Mix 500 mL of HPLC grade methanol with 500 mL of HPLC grade water.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the Methyl 2-amino-4-fluoro-5-hydroxybenzoate reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

-

Working Standard Solution (50 µg/mL):

-

Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the diluent.

-

Chromatographic Conditions

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | LUNA C18(2), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (or determined λmax) |

| Run Time | 10 minutes |

System Suitability and Analysis Workflow

A self-validating system ensures the reliability of results. System Suitability Testing (SST) must be performed before any sample analysis to verify that the chromatographic system is performing adequately.

System Suitability Testing (SST)

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard Solution (50 µg/mL).

-

Calculate the parameters listed in Table 3. The system is deemed suitable for analysis only if all criteria are met.

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | RSD ≤ 1.0% | Ensures precision of the system's pumping and elution strength. |

| Peak Area | RSD ≤ 2.0% | Confirms the precision of the injector and detector response. |

| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |

| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the separation and the sharpness of the peak. |

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure from preparation to final data assessment.

Caption: HPLC analysis workflow from preparation to data reporting.

Troubleshooting Guide

Effective troubleshooting is key to maintaining data quality. The following decision tree provides guidance for common chromatographic issues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 3. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents [patents.google.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. interchim.fr [interchim.fr]

- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Precision Profiling of Fluorinated Benzoic Acid Isomers

This Application Note is structured as a comprehensive technical guide for analytical scientists and drug development professionals. It synthesizes advanced chromatographic theory with practical, step-by-step protocols.

Advanced Chromatographic & Spectroscopic Protocols for Drug Development and Environmental Tracing

Abstract & Scope

Fluorinated benzoic acids (FBAs) are critical motifs in medicinal chemistry (e.g., fluoroquinolones, NSAIDs) and serve as non-reactive tracers in reservoir characterization.[1] However, the separation of positional isomers—specifically the ortho- (2-FBA), meta- (3-FBA), and para- (4-FBA) substituted forms, as well as polyfluorinated congeners—presents a significant analytical challenge. Their similar hydrophobicities often result in co-elution on standard C18 phases.

This guide details three orthogonal methodologies to resolve these isomers:

-

UHPLC-MS/MS utilizing Fluorophenyl (PFP) stationary phases for enhanced selectivity.

-

GC-MS with optimized derivatization workflows for trace quantification.

-

Capillary Electrophoresis (CE) exploiting pKa differentials for rapid screening.

The Isomer Challenge: Mechanistic Insight

To separate FBAs effectively, one must exploit the subtle electronic and steric differences imposed by the fluorine atom's position.

-

Electronic Effect: Fluorine is highly electronegative. In the ortho position (2-FBA), the inductive effect ($ -I $) significantly stabilizes the carboxylate anion, lowering the pKa compared to the para isomer.

-

Steric/Shape Selectivity: The fluorine atom is small (Van der Waals radius ~1.47 Å), but it creates a distinct dipole vector. Standard alkyl-bonded phases (C18) interact primarily via hydrophobicity and often fail to discriminate these dipole orientations.

Table 1: Physicochemical Properties of Mono-Fluorinated Benzoic Acids

| Isomer | Structure | pKa (approx.) | Dipole Moment | Key Separation Driver |

| 2-Fluorobenzoic acid | Ortho | 3.27 | High | Acidity / Steric hindrance |

| 3-Fluorobenzoic acid | Meta | 3.86 | Moderate | |

| 4-Fluorobenzoic acid | Para | 4.14 | Low | Hydrophobicity |

Method A: UHPLC-MS/MS (Pentafluorophenyl Selectivity)

Why this works: Unlike C18, Pentafluorophenyl (PFP) propyl phases possess a rigid aromatic ring with high electron deficiency. This allows for distinct retention mechanisms:

-

-

-

Dipole-Dipole Interactions: The PFP phase retains Lewis bases and dipolar compounds more strongly.

-

Shape Selectivity: The rigid PFP ring discriminates between the planar para isomer and the sterically twisted ortho isomer.

Protocol 1: UHPLC Separation Workflow

Instrumentation: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class Detector: Triple Quadrupole MS (ESI Negative Mode)

Parameters:

-

Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses ionization, increasing retention).

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Equilibration |

| 8.00 | 45 | Linear Gradient |

| 8.50 | 95 | Wash |

| 10.00 | 95 | Hold |

| 10.10 | 5 | Re-equilibration |

MS/MS Transitions (MRM):

-

Precursor Ion: [M-H]⁻ (

139.0) -

Product Ions:

-

95.0 (Loss of

-

75.0 (Loss of

-

95.0 (Loss of

Visualization: HPLC Method Development Logic

Figure 1: Decision tree for selecting stationary phases and mobile phase conditions for fluorinated benzoic acids.

Method B: GC-MS (Derivatization Required)

FBAs are polar and non-volatile, requiring derivatization. While silylation (TMS) is fast, Methylation using

Protocol 2: Methyl Esterification (Environmental Standard)

Reagents:

- in Methanol (Sigma-Aldrich).

-

Hexane (GC grade).

-

Saturated NaCl solution.

Step-by-Step Procedure:

-

Aliquot: Transfer 1 mL of aqueous sample (or extract) into a 4 mL glass vial.

-

Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Add 200 µL of

-Methanol. -

Incubate: Cap tightly and heat at 65°C for 60 minutes . (Note: 2-FBA reacts slower due to steric hindrance; ensure full 60 min).

-

Quench: Cool to room temperature. Add 500 µL saturated NaCl.

-

Extract: Add 500 µL Hexane. Vortex vigorously for 1 minute.

-

Separate: Allow layers to separate. Transfer the top hexane layer to a GC vial with insert.

GC-MS Parameters:

-

Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Injection: 1 µL Splitless at 250°C.

-

Oven Program:

-

50°C hold for 1 min.

-

Ramp 15°C/min to 200°C.

-

Ramp 30°C/min to 280°C.

-

-

Detection: EI Source (70 eV). Monitor molecular ions (

) and

Method C: Capillary Electrophoresis (CE)

CE is an excellent, low-cost alternative that separates isomers based on their Charge-to-Mass ratio . Since 2-FBA has a significantly lower pKa (3.27) than 4-FBA (4.14), it will have a higher effective negative charge density at intermediate pH values, leading to faster migration against the Electroosmotic Flow (EOF) in normal polarity modes (or distinct mobility in reverse polarity).

Protocol 3: CE Separation

-

Capillary: Fused Silica, 50 µm ID x 60 cm effective length.

-

Buffer: 25 mM Borate Buffer, pH 9.3 (Ensures all isomers are fully ionized).

-

Optimization: Add 10 mM

-Cyclodextrin to enhance separation via host-guest inclusion if simple zone electrophoresis fails to resolve polyfluorinated congeners.

-

-

Voltage: +25 kV (Normal Polarity).

-

Detection: UV at 200 nm.

-

Migration Order: Generally 4-FBA > 3-FBA > 2-FBA (dependent on EOF magnitude).

Sample Preparation: Solid Phase Extraction (SPE)

For trace analysis in plasma or reservoir water, SPE is mandatory to remove salts and proteins.

Visualization: SPE Workflow

Figure 2: Solid Phase Extraction workflow using Polymeric Reversed-Phase (e.g., Oasis HLB) cartridges.

Critical Step: Acidify the sample to pH ~2.0 with HCl before loading. This protonates the benzoic acids (neutral form), ensuring high retention on the reversed-phase sorbent.

References

-

Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available at: [Link] (Accessed via search context).

-

Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]

-

Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Separation of perfluorocarboxylic acids using capillary electrophoresis. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Temperature control in the synthesis of "Methyl 2-amino-4-fluoro-5-hydroxybenzoate"

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-fluoro-5-hydroxybenzoate. It addresses common challenges and offers troubleshooting solutions with a focus on the critical role of temperature control at each synthetic step. The protocols and advice provided herein are grounded in established chemical principles to ensure reliability and reproducibility.

I. Synthetic Pathway Overview

The synthesis of Methyl 2-amino-4-fluoro-5-hydroxybenzoate is a multi-step process requiring precise control over reaction conditions, particularly temperature, to ensure high yield and purity. The most viable synthetic route, which will be the focus of this guide, involves three key transformations:

-

Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.

-

Reduction: Conversion of the nitro group to an amino group.

-

Esterification: Formation of the methyl ester from the corresponding carboxylic acid.

Each of these steps is highly sensitive to temperature fluctuations, which can lead to the formation of impurities, reduced yield, and potential safety hazards.

Caption: Proposed synthetic pathway for Methyl 2-amino-4-fluoro-5-hydroxybenzoate.

II. Troubleshooting Guide & FAQs

This section is designed to address specific issues that may arise during the synthesis.

Step 1: Nitration of 4-Fluoro-3-hydroxybenzoic Acid

Q1: My nitration reaction is producing a low yield of the desired 4-Fluoro-5-hydroxy-2-nitrobenzoic Acid and a significant amount of dark, tar-like byproducts. What is the likely cause?

A1: The formation of dark, tar-like substances during nitration is a strong indicator of an exothermic reaction that has become uncontrolled. The nitration of phenolic compounds is highly activating and can proceed violently if the temperature is not strictly regulated.

-

Causality: The hydroxyl group of the starting material is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack. At elevated temperatures, the reaction rate increases exponentially, leading to multiple nitrations and oxidative side reactions which produce polymeric, tarry materials.[1]

-

Troubleshooting:

-

Strict Temperature Control: The reaction should be performed at a low temperature, ideally between 0°C and 5°C. This can be achieved using an ice-salt bath.

-

Slow Reagent Addition: The nitrating agent (typically a mixture of concentrated sulfuric and nitric acids) must be added dropwise to the solution of 4-fluoro-3-hydroxybenzoic acid while vigorously stirring. This allows for the dissipation of the heat generated during the reaction.

-

Monitoring: Use a low-temperature thermometer to monitor the internal reaction temperature continuously. If the temperature begins to rise above the set point, pause the addition of the nitrating agent until it has stabilized.

-

Q2: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity of the reaction?

A2: The formation of multiple isomers is often a consequence of elevated reaction temperatures. While the hydroxyl and carboxyl groups direct the incoming nitro group to specific positions, higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers.

-

Causality: The directing effects of the substituents on the aromatic ring are most pronounced at lower temperatures. As the temperature increases, the kinetic control of the reaction diminishes, leading to a broader product distribution.

-

Troubleshooting:

-

Maintain Low Temperature: As with preventing byproduct formation, maintaining a consistently low temperature (0-5°C) is crucial for maximizing the yield of the desired isomer.

-